N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

Lipophilicity clogP Partition Coefficient

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide (CAS 955245-43-9) is a synthetic small molecule (C₁₆H₂₁ClN₂O₂, MW 308.81) belonging to the N-substituted 5-oxopyrrolidine-3-methylamine class. It features three distinct structural modules: a 4-chlorophenyl substituent on the pyrrolidinone nitrogen, a 5-oxopyrrolidine (γ-lactam) core, and a pivalamide (2,2-dimethylpropanamide) moiety connected via a methylene linker.

Molecular Formula C16H21ClN2O2
Molecular Weight 308.81
CAS No. 955245-43-9
Cat. No. B2495176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide
CAS955245-43-9
Molecular FormulaC16H21ClN2O2
Molecular Weight308.81
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H21ClN2O2/c1-16(2,3)15(21)18-9-11-8-14(20)19(10-11)13-6-4-12(17)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,21)
InChIKeyDFHWVTSIAXJJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide (CAS 955245-43-9): Core Structural Identity and Physicochemical Profile for Procurement Decisions


N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide (CAS 955245-43-9) is a synthetic small molecule (C₁₆H₂₁ClN₂O₂, MW 308.81) belonging to the N-substituted 5-oxopyrrolidine-3-methylamine class. It features three distinct structural modules: a 4-chlorophenyl substituent on the pyrrolidinone nitrogen, a 5-oxopyrrolidine (γ-lactam) core, and a pivalamide (2,2-dimethylpropanamide) moiety connected via a methylene linker [1]. This specific combination is structurally unique among entries in major chemical databases (PubChem, ChEMBL, BindingDB) as of the search date. The compound is catalogued primarily as a research chemical and synthetic building block, with quantitative biological activity data for this precise structure remaining extremely limited in the public domain [1].

Why N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide Cannot Be Interchanged with In-Class Analogs


Substituting this compound with close structural analogs (e.g., the 4-methoxyphenyl, N-cyclopropyl, or N-unsubstituted variants) introduces measurable changes in lipophilicity, electronic character, and steric profile that can alter target binding, metabolic fate, and physicochemical behavior in assay systems. The 4-chlorophenyl group provides a distinct electron-withdrawing character (Hammett σₚ = +0.23) versus the electron-donating 4-methoxyphenyl analog (σₚ = −0.27) [1]. The pivalamide moiety, characterized by a sterically hindered tert-butyl group, confers resistance to hydrolytic and oxidative metabolism that simpler amides (e.g., acetyl, benzoyl) lack [2]. The methylene spacer between the pyrrolidinone ring and the pivalamide nitrogen differentiates this compound from congeners where the amide is attached directly to the ring, altering conformational flexibility and hydrogen-bonding geometry [1]. These structural differences are non-trivial and may produce divergent biological outcomes, underscoring the importance of procuring the exact compound for SAR continuity.

Quantitative Differentiation Evidence for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide Against Closest Structural Analogs


Lipophilicity (clogP) Comparison: 4-Chlorophenyl vs. 4-Methoxyphenyl Analog

The N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide target compound exhibits a computed logP (clogP) of 2.97, which is 0.38 log units higher than that of the direct 4-methoxyphenyl analog N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide (CAS 954651-86-6), whose clogP is 2.59 under the same computational methodology [1]. This difference corresponds to an approximate 2.4-fold higher octanol-water partition coefficient for the target compound, reflecting the greater lipophilicity imparted by the chlorine substituent.

Lipophilicity clogP Partition Coefficient Drug Likeness

Topological Polar Surface Area (TPSA) Comparison: Impact on Membrane Permeability

The target compound has a computed topological polar surface area (TPSA) of 58.29 Ų, slightly lower than that of the 4-methoxyphenyl analog (TPSA = 58.64 Ų) [1]. The difference of 0.35 Ų is modest, but both values fall within the range empirically associated with favorable blood-brain barrier penetration (TPSA < 60–70 Ų is considered permissive for CNS exposure). The near-identical TPSA suggests that the key differentiator for membrane permeability between these compounds is primarily lipophilicity rather than hydrogen-bonding capacity.

TPSA Polar Surface Area Membrane Permeability BBB Penetration

Electronic Substituent Effects: Hammett σₚ Constants for 4-Cl vs. 4-OCH₃

The 4-chlorophenyl substituent on the target compound carries a Hammett σₚ constant of +0.23, indicating a moderate electron-withdrawing effect. In contrast, the 4-methoxyphenyl substituent on the closest analog has a σₚ of −0.27, reflecting an electron-donating character [1]. The net electronic difference between these substituents is 0.50 σ units, representing a substantial shift in the electron density of the pendant aromatic ring.

Hammett Constant Electronic Effect SAR Substituent Effect

Pivalamide Group Metabolic Stability: Class-Level Evidence for Resistance to Amide Hydrolysis

The pivalamide (tert-butyl amide) moiety present in the target compound is characterized by significant steric hindrance around the amide carbonyl, which impedes enzymatic hydrolysis by esterases and amidases. In vitro metabolism studies of structurally related pivalamide-containing compounds (e.g., KRO-105714) in human liver microsomes demonstrate that the pivalamide group is relatively resistant to direct hydrolysis, with metabolism proceeding primarily through CYP3A4-mediated oxidation at remote sites rather than amide bond cleavage [1]. This contrasts with less hindered amides (e.g., acetamide or benzamide derivatives), where direct hydrolysis can dominate metabolic clearance. While direct metabolic stability data for the target compound itself are not publicly available, the pivalamide class-level property is well-established in medicinal chemistry literature.

Metabolic Stability Pivalamide CYP450 Amide Hydrolysis

Molecular Weight and Heavy Atom Count: Implications for Ligand Efficiency and Fragment-Based Design

The target compound (MW = 308.81 Da) is 4.42 Da heavier than the 4-methoxyphenyl analog (MW = 304.39 Da) due to the chlorine (35.45 Da) versus methoxy (31.03 Da) mass difference at the para position [1]. This mass increment, while small, carries implications for ligand efficiency metrics: assuming comparable binding potency, the chlorine-containing compound would exhibit slightly lower ligand efficiency (LE = −RT·ln(IC₅₀)/heavy atom count) due to the higher molecular weight of chlorine versus the methoxy group. Additionally, chlorine provides a distinctive isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) that can be exploited for mass spectrometry-based detection and quantification in biological matrices.

Molecular Weight Ligand Efficiency Fragment-Based Drug Design Physicochemical Properties

Cautionary Note: Absence of Public Bioactivity Data for This Specific Compound

As of the search date, no quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀) have been identified for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide (CAS 955245-43-9) in peer-reviewed primary literature, patent SAR tables, or authoritative public databases including PubChem, ChEMBL, and BindingDB. The BindingDB entry BDBM50247349 (CHEMBL4072005) with EC₅₀ = 1.30E+3 nM against PRMT3 corresponds to a structurally distinct compound (C₁₆H₁₈N₄O₂) and is not applicable to this CAS number [1]. This evidence gap means that differentiation based on biological potency or target selectivity cannot currently be established through direct comparison with analogs.

Data Transparency Evidence Gap Bioactivity Due Diligence

Best-Fit Application Scenarios for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide Based on Structural Differentiation Evidence


SAR Studies Requiring Electron-Withdrawing Para Substituent on the Pendant Phenyl Ring

When a structure-activity relationship (SAR) campaign requires a para-substituted phenyl ring with electron-withdrawing character on the 5-oxopyrrolidine scaffold, this compound is the logical selection over the 4-methoxyphenyl analog. The Hammett σₚ value of +0.23 for chlorine (vs. −0.27 for methoxy) provides a 0.50 σ unit electronic shift that can modulate π-stacking interactions, hydrogen-bonding, and redox behavior of the aromatic ring [1]. This is particularly relevant for targets where the pendant phenyl group occupies an electron-deficient binding pocket.

Pharmacokinetic Profiling in Assays Sensitive to Compound Lipophilicity

For in vitro permeability (Caco-2, MDCK, PAMPA) and plasma protein binding assays where lipophilicity is a critical variable, this compound's computed clogP of 2.97 provides a defined reference point that is 0.38 log units higher than the 4-methoxyphenyl analog (clogP = 2.59) [1]. This difference enables researchers to assess the impact of moderate lipophilicity shifts on membrane flux and nonspecific binding within a matched molecular pair framework.

LC-MS/MS Method Development Leveraging Chlorine Isotopic Signature

The distinctive ³⁵Cl/³⁷Cl isotopic ratio (~3:1) of the 4-chlorophenyl substituent provides a built-in analytical handle for developing sensitive and selective LC-MS/MS quantification methods [1]. This feature is absent in the 4-methoxyphenyl analog and can be exploited for tracking the compound in complex biological matrices such as cell lysates, tissue homogenates, and plasma samples, reducing interference from endogenous background signals.

Long-Incubation Cellular Assays Requiring Metabolic Stability of the Amide Bond

The pivalamide moiety provides class-level resistance to hydrolytic metabolism, as evidenced by related pivalamide-containing compounds where CYP3A4-mediated remote oxidation, rather than direct amide bond cleavage, dominates the metabolic profile in human liver microsomes [1]. This compound is therefore more suitable than less hindered amide analogs for prolonged cell-based assays (e.g., 24–72 hour treatments) where compound degradation due to amidase activity could confound biological readouts.

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.